molecular formula C22H28N6O3 B2825454 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1021061-21-1

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2825454
CAS No.: 1021061-21-1
M. Wt: 424.505
InChI Key: GVOOPGMLJICTMY-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with significant interest in both scientific research and industrial applications. Characterized by its intricate molecular structure, it belongs to a class of compounds known for their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:

  • Starting Materials: : The process begins with commercially available or easily synthesizable starting materials such as azepane, pyrazolopyrimidine derivatives, and 3,4-dimethoxybenzoyl chloride.

  • Coupling Reactions: : A key step involves the coupling of azepane with a pyrazolo[3,4-d]pyrimidine moiety. This is often facilitated by using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Amide Formation: : The intermediate product undergoes further reaction with 3,4-dimethoxybenzoyl chloride to form the final amide linkage, completing the synthesis of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be scaled up by optimizing each synthetic step to maximize yield and purity. Continuous flow chemistry and automated synthesis can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can convert ketones and other reducible functionalities within the molecule.

  • Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution often uses reagents like sodium azide (NaN3) or electrophilic substitution with halogens using bromine (Br2).

Major Products

  • Oxidation: : Introduction of hydroxyl groups or carboxylic acids.

  • Reduction: : Conversion to amines or alcohols.

  • Substitution: : Formation of halogenated derivatives or introduction of other nucleophiles.

Scientific Research Applications

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological targets, possibly affecting cellular pathways.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

  • N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

Highlighting Uniqueness

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide stands out due to the azepane ring, which may confer unique binding properties and biological activities compared to its piperidine or morpholine analogs.

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Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOPGMLJICTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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